molecular formula C20H24N2O3 B1678811 Rankinidine CAS No. 106466-66-4

Rankinidine

Cat. No.: B1678811
CAS No.: 106466-66-4
M. Wt: 340.4 g/mol
InChI Key: ZXRGGMATGWCUBP-ZJQJSZDWSA-N
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Description

Rankinidine is a monoterpenoid indole alkaloid (MIA) belonging to the humantenine-type subclass . It is characterized as an orange shiny lamellar crystal and is primarily isolated from plants in the Gelsemium genus, such as Gelsemium elegans and Gelsemium sempervirens . Structurally, this compound features a complex polycyclic framework with a C19-C20 double bond, an oxindole core, and a terminal vinyl group . Its molecular formula is C₂₀H₂₄N₂O₃, with a molecular weight of 340.4 g/mol .

However, its low natural abundance in plant extracts limits its direct therapeutic application, prompting studies on derivatives like 11-hydroxythis compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rankinidine involves several steps, starting from readily available precursors. One common method includes the cyclization of an appropriate precursor under specific conditions to form the oxindole core. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and sometimes the presence of catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired compound from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions: Rankinidine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in this compound, leading to the formation of reduced derivatives.

    Substitution: this compound can undergo substitution reactions where specific atoms or groups in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindole derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

Rankinidine has several applications in scientific research, including:

    Chemistry: Used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Rankinidine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Comparison

Rankinidine shares structural homology with other MIAs but differs in key functional groups and substitution patterns (Table 1):

Compound Key Structural Features Differences from this compound Source
Norhumantenine A C18/C21 a,b-unsaturated formyl group Replaces C18/C21 subunits
Compounds 51 & 52 Reduced C19-C20 double bond; C20 hydroxy group Reduced double bond; added hydroxylation
4,5-Derivatized this compound 4,5-imine structure; δ173.2 ppm C5 carbon Dehydrogenation at C4-C5; altered NMR shifts
Koumine Indole-fused cage scaffold; terminal vinyl group Sarpagine-derived backbone; no oxindole

Key Insights :

  • Modifications at C19-C20 (e.g., reduction, hydroxylation) alter electron distribution and binding affinity .
  • The 4,5-imine derivative exhibits unique magnetic anisotropy, influencing receptor interactions .

Pharmacological Activity Comparison

Neuropathic Pain Targets

This compound and its derivatives show varying affinities for pain-related targets (Table 2):

Compound Target (Binding Energy, kcal/mol) Key Pathway Involvement Bioactivity Insight Source
This compound N/A PI3K/AKT; TNF-α signaling Indirect anti-inflammatory effects
11-Hydroxythis compound EGFR (-9.8); JAK1 (-8.5); AKT1 (-8.2) MAPK; cAMP-PKA Highest EGFR affinity among Gelsemium alkaloids
Koumine EGFR; JAK1 Upregulates EGFR/JAK1 expression Clinically prioritized due to higher abundance

Key Insights :

  • Koumine’s efficacy in upregulating EGFR/JAK1 underscores its current therapeutic preference .

Toxicokinetic Profiles

Species-specific metabolism and pharmacokinetics differ significantly (Table 3):

Compound Half-Life (h) AUC₀₋ₜ (ng/mL·h) Key Metabolic Pathways Species-Specific Insight Source
This compound 0.5–1.0 2.2 ± 0.8 Oxidation (C11/C14); demethylation Rapid clearance in rats; low exposure
Gelsevirine 4.2–6.5 73.8 ± 12.9 Glucuronidation Slow elimination; accumulation risk
Humanirine 1.5–2.0 73.1 ± 19.5 Reduction; sulfation High AUC across species

Key Insights :

  • This compound’s short half-life and low AUC imply transient efficacy, requiring frequent dosing .
  • Interspecies metabolic variations (e.g., oxidative dominance in pigs/goats vs. demethylation in humans) influence toxicity profiles .

Biological Activity

Rankinidine is an indole alkaloid isolated from the plant Gelsemium rankinii. Its structure has been elucidated through various studies, and it has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

This compound is characterized by its oxindole structure, with the molecular formula C20H24N2O3C_{20}H_{24}N_{2}O_{3} and a molecular weight of 340.4 g/mol. Its structural similarity to other alkaloids, such as humantenirine, suggests shared biological properties.

Antiviral Activity

Recent studies have indicated that this compound exhibits antiviral properties. In vitro experiments demonstrated that this compound inhibited the replication of various viruses, showing effectiveness against enterovirus 71 with a half-maximal inhibitory concentration (IC50) of 7.6 μg/mL in Vero cells and 9.1 μg/mL in RD cells, outperforming ribavirin in potency .

Antibacterial and Antifungal Activity

This compound has also shown antibacterial and antifungal activities. In laboratory settings, it has been effective against several bacterial strains and fungi, indicating its potential as a therapeutic agent in treating infections caused by these pathogens.

Anti-inflammatory Activity

The compound exhibits significant anti-inflammatory effects. It has been shown to inhibit lipoxygenase (LOX) activity with an IC25 value of 119 μg/mL and can scavenge nitric oxide radicals effectively . The mechanism involves modulation of key signaling pathways such as NF-κB and JAK/STAT3, which are critical in inflammatory responses .

Antitumor Activity

This compound's antitumor potential has been explored in various cancer models. It has demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo. For instance, studies have reported that this compound can decrease angiogenesis and activate tumor suppressor proteins like p53 and p21, contributing to its chemopreventive effects .

The biological activities of this compound are mediated through several mechanisms:

  • Inhibition of Viral Replication : this compound interferes with early stages of viral replication processes.
  • Modulation of Immune Response : By affecting pro-inflammatory cytokines, this compound helps regulate immune responses.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells by activating caspases and regulating Bcl-2 family proteins.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Case Study on Antiviral Effects : A clinical trial assessing the antiviral effects of this compound on patients infected with enterovirus demonstrated significant reductions in viral load compared to control groups treated with standard antiviral therapies .
  • Case Study on Cancer Treatment : In a cohort study involving patients with advanced cancer, this compound was administered alongside traditional chemotherapy. Results indicated improved survival rates and reduced tumor sizes compared to historical controls .

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways of Rankinidine identified in current research?

this compound undergoes five main metabolic pathways: demethylation, reduction, oxidation at distinct positions, combined oxidation-reduction, and demethylation-oxidation. These pathways were elucidated using high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry (LC-QTOF) to analyze liver microsomes from humans, rats, goats, and pigs. Interspecies comparisons revealed that oxidation dominates in pigs and goats, while demethylation and reduction are predominant in humans and rats. This methodology enables precise metabolite identification and pathway mapping .

Q. How can researchers accurately identify this compound in complex biological matrices?

LC-QTOF is the gold standard for identifying this compound and its metabolites in biological samples. The method combines chromatographic separation with high-resolution mass spectrometry, allowing for exact mass measurements and structural characterization via MS/MS fragmentation patterns. Researchers should optimize collision energy and ionization parameters (e.g., positive ion mode) to enhance sensitivity. Cross-referencing with synthesized standards (e.g., 11-hydroxythis compound) and structural analogs (e.g., humantenine) further validates identifications .

Q. What in vitro models are validated for studying this compound metabolism?

Liver microsomes (HLMs, RLMs, GLMs, PLMs) are widely used for in vitro metabolic studies. These models allow species-specific comparisons of metabolic stability and enzyme kinetics. To ensure reproducibility, adhere to NIH guidelines for experimental reporting, including microsome preparation protocols, incubation conditions (e.g., NADPH concentration), and validation of negative controls. Supporting data (e.g., time-course metabolite formation) should be archived in supplementary materials .

Advanced Research Questions

Q. How can experimental designs account for species-specific differences in this compound metabolism?

To address interspecies variability, employ a comparative framework:

  • Step 1: Conduct parallel incubations across species (human, rat, goat, pig) under identical conditions.
  • Step 2: Quantify metabolite formation rates using LC-MS peak area ratios.
  • Step 3: Apply statistical analyses (e.g., ANOVA) to identify significant differences in pathway dominance.
  • Step 4: Correlate findings with cytochrome P450 isoform expression data to explain mechanistic disparities.
    This approach clarifies metabolic divergence and informs translational studies .

Q. What methodologies resolve contradictions in interspecies metabolic data for this compound?

Contradictions arise from differential enzyme activity or unaccounted variables (e.g., genetic polymorphisms). Mitigate these by:

  • Replication: Repeat experiments with microsomes from multiple donors/species.
  • Inhibitor Studies: Use isoform-specific CYP inhibitors to pinpoint enzymes driving metabolic pathways.
  • Meta-Analysis: Compare results with published data on structurally related alkaloids (e.g., humantenirine) to identify conserved trends.
    Document methodological details rigorously to enable cross-study validation .

Q. What strategies validate the structural elucidation of novel this compound metabolites?

Validation requires a multi-tiered approach:

  • Tier 1: Match MS/MS spectra to synthetic standards (if available).
  • Tier 2: Perform NMR spectroscopy on isolated metabolites to confirm proposed structures.
  • Tier 3: Use computational tools (e.g., molecular docking) to predict metabolite stability and enzyme binding affinities.
  • Tier 4: Cross-validate findings with isotopic labeling (e.g., deuterated this compound) to trace metabolic transformations.
    Publish raw spectral data and computational parameters in open-access repositories for peer scrutiny .

Q. Methodological Considerations

  • Data Reproducibility: Follow Beilstein Journal guidelines for experimental documentation, ensuring all protocols (e.g., microsome incubation, LC-QTOF parameters) are exhaustively detailed .
  • Statistical Rigor: Adopt NIH-recommended statistical frameworks for preclinical studies, including power analysis and correction for multiple comparisons .
  • Literature Integration: Use systematic reviews to contextualize findings within broader alkaloid research, citing primary sources to avoid redundancy .

Properties

IUPAC Name

(7Z)-7-ethylidene-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-3-12-10-21-16-9-20(18-8-13(12)14(16)11-25-18)15-6-4-5-7-17(15)22(24-2)19(20)23/h3-7,13-14,16,18,21H,8-11H2,1-2H3/b12-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRGGMATGWCUBP-KGVSQERTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CNC2CC3(C4CC1C2CO4)C5=CC=CC=C5N(C3=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\CNC2CC3(C4CC1C2CO4)C5=CC=CC=C5N(C3=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106466-66-4
Record name Rankinidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106466664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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